

Introduction: A Versatile Alkylating Agent in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Bromo-3-methanesulfonylpropane*

Cat. No.: *B1524402*

[Get Quote](#)

1-Bromo-3-methanesulfonylpropane (CAS No. 859940-73-1) is a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structure incorporates a terminal electrophilic bromine atom, making it an effective alkylating agent, and a polar sulfone group, which can influence solubility and metabolic stability, and participate in hydrogen bonding. This unique combination makes it a valuable building block for introducing the methanesulfonylpropyl moiety into complex molecular scaffolds.

The strategic incorporation of a bromine atom is a well-established method in drug design to modulate the pharmacological profile of lead compounds.[3] Furthermore, understanding the precise physical and chemical characteristics of reagents like **1-Bromo-3-methanesulfonylpropane** is paramount for designing robust, scalable, and reproducible synthetic routes for active pharmaceutical ingredients (APIs).[4] This guide provides a comprehensive overview of its known properties, contextualized with field-proven insights for its practical application.

Molecular and Physicochemical Profile

A clear understanding of the fundamental properties of a reagent is the bedrock of its effective use in synthesis. While extensive experimental data for **1-Bromo-3-methanesulfonylpropane** is not widely published, a combination of supplier information and computational predictions provides a solid foundation for its application.

Core Identification and Structural Data

The identity of **1-Bromo-3-methanesulfonylpropane** is established by the following identifiers:

Property	Value	Source(s)
CAS Number	859940-73-1	[1] [5]
Molecular Formula	C ₄ H ₉ BrO ₂ S	[1] [5]
Molecular Weight	201.08 g/mol	[1] [5]
IUPAC Name	1-bromo-3-methylsulfonylpropane	[5]
Common Synonyms	1-bromo-3-(methylsulfonyl)propane, 3-bromopropyl methyl sulfone	[1] [2]
InChIKey	BNECODFCHDCLDN-UHFFFAOYSA-N	[5]

Key Physical Characteristics

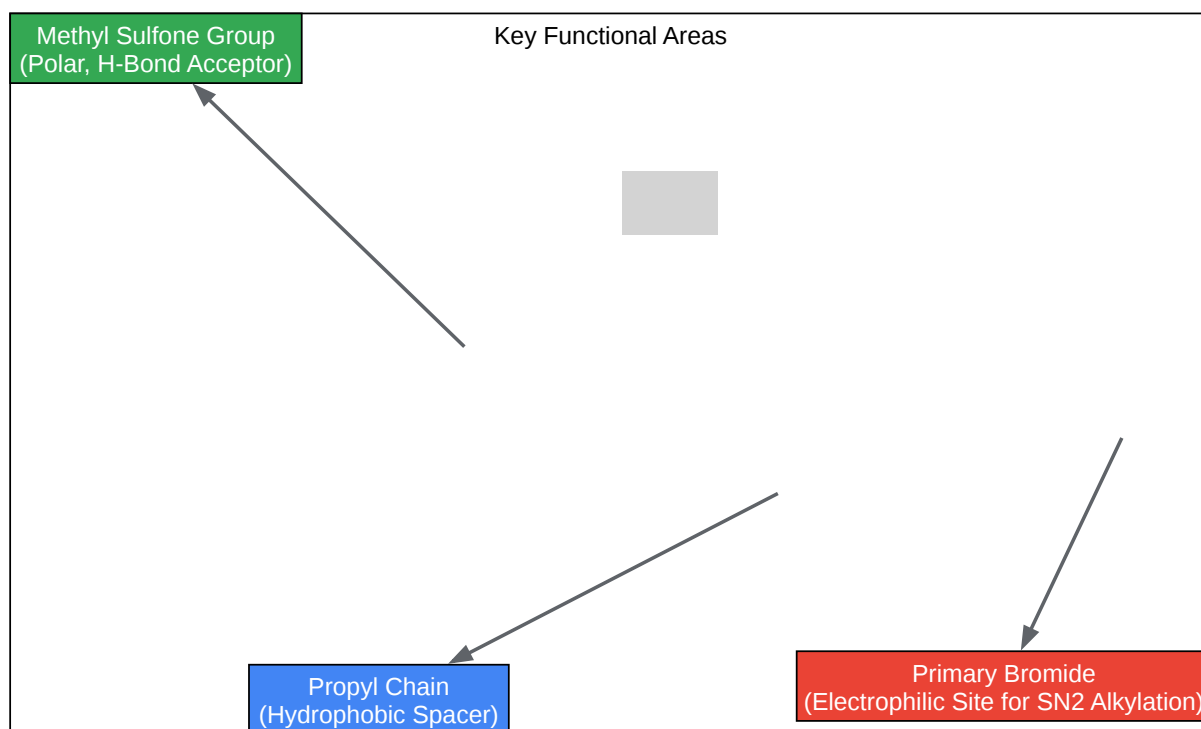
The table below summarizes the known and computationally predicted physical properties. It is critical for researchers to note the distinction between experimental and predicted values, as the latter provide useful estimates but must be confirmed empirically for critical applications.

Property	Value / Description	Data Type	Source(s)
Appearance	Colorless to light yellow liquid	Experimental	[1]
Storage Temperature	Room Temperature	Recommended	[1]
XLogP3	0.7	Computed	[5]
Topological Polar Surface Area	42.5 Å ²	Computed	[5]
Exact Mass	199.95066 Da	Computed	[5]
Monoisotopic Mass	199.95065 Da	Computed	

Note: Experimental data for boiling point, melting point, density, and refractive index are not readily available in peer-reviewed literature. Researchers should perform their own characterization or consult supplier-specific certificates of analysis.

Structural Analysis and Reactivity Profile

The utility of **1-Bromo-3-methanesulfonylpropane** in synthesis is directly derived from its molecular structure. The diagram below illustrates the key functional groups and their influence on the molecule's chemical behavior.



[Click to download full resolution via product page](#)

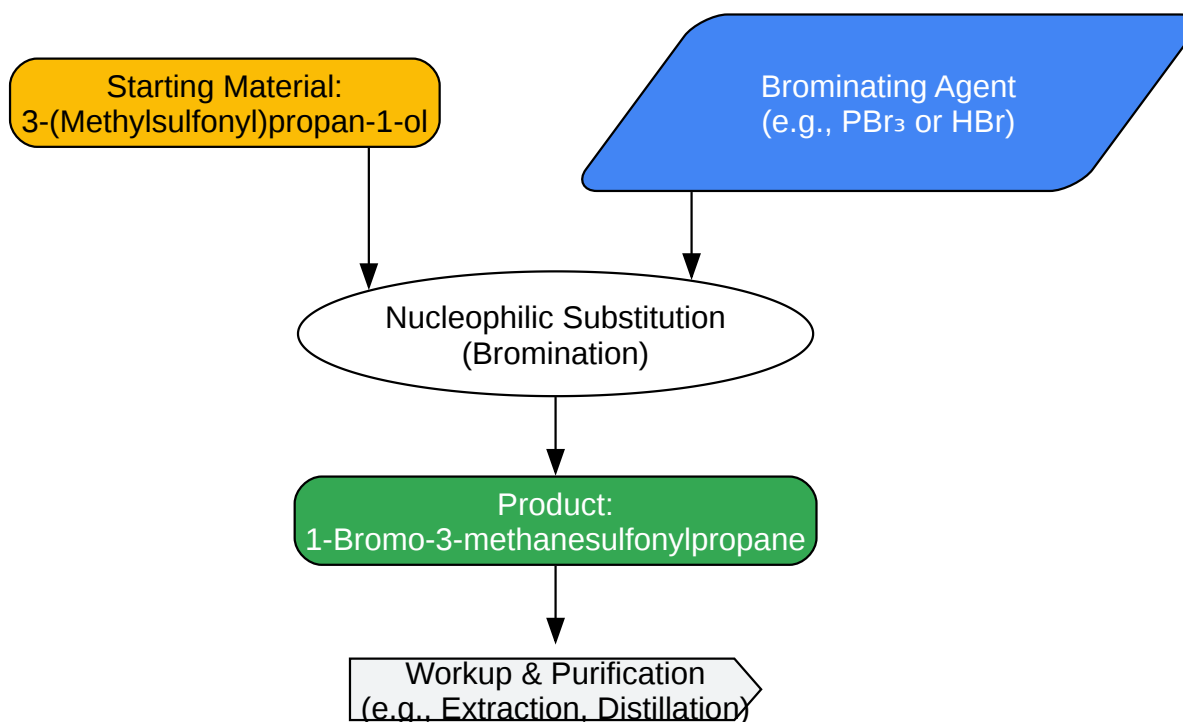
*Key functional regions of **1-Bromo-3-methanesulfonylpropane**.*

The primary bromide serves as an excellent leaving group in nucleophilic substitution (SN2) reactions. This allows for the covalent attachment of the molecule to a wide range of nucleophiles, such as amines, phenols, and thiols, which are common functionalities in drug scaffolds. The methyl sulfone group, being polar and a hydrogen bond acceptor, can impart favorable physicochemical properties to the resulting molecule, potentially improving solubility and interactions with biological targets.

Synthetic Protocol and Application Context

A common synthetic route to prepare **1-Bromo-3-methanesulfonylpropane** involves the bromination of the corresponding alcohol, 3-(methylsulfonyl)propan-1-ol. This straightforward conversion provides a reliable source of the reagent for further synthetic applications.

Illustrative Synthetic Workflow



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [Frontiers | A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association \[frontiersin.org\]](#)

- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 4. nbinno.com [nbinno.com]
- 5. Chiral Analogues of PFI-1 as BET Inhibitors and Their Functional Role in Myeloid Malignancies - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Introduction: A Versatile Alkylating Agent in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1524402#physical-characteristics-of-1-bromo-3-methanesulfonylpropane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com